molecular formula C19H23NOSe B12548107 Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- CAS No. 869383-51-7

Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-

Cat. No.: B12548107
CAS No.: 869383-51-7
M. Wt: 360.4 g/mol
InChI Key: PBMDBOSYNDHFPK-GOSISDBHSA-N
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Description

Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is a complex organic compound that features a benzamide core structure with a unique selenomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- typically involves multiple steps. One common method starts with the preparation of the selenomethyl intermediate, which is then coupled with the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- can undergo various chemical reactions, including:

    Oxidation: The selenomethyl group can be oxidized to form selenoxide or other higher oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenomethyl group can yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- exerts its effects involves interaction with specific molecular targets. The selenomethyl group can participate in redox reactions, influencing various biochemical pathways. The benzamide core may interact with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest form of the compound, lacking the selenomethyl group.

    N-methylbenzamide: A derivative with a methyl group attached to the nitrogen.

    Phenylmethylselenide: A compound featuring the selenomethyl group without the benzamide core.

Uniqueness

Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is unique due to the presence of the selenomethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

869383-51-7

Molecular Formula

C19H23NOSe

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(2S)-1-benzylselanyl-3-methylbutan-2-yl]benzamide

InChI

InChI=1S/C19H23NOSe/c1-15(2)18(14-22-13-16-9-5-3-6-10-16)20-19(21)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)/t18-/m1/s1

InChI Key

PBMDBOSYNDHFPK-GOSISDBHSA-N

Isomeric SMILES

CC(C)[C@@H](C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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